BRD4 Co-Crystal Structure and Binding Mode
PLX5981 has a fully solved and publicly deposited high-resolution co-crystal structure with its primary target, the N-terminal bromodomain of BRD4 (PDB ID: 5WMA), which resolves the ligand at 1.40 Å resolution [1]. This structural data is essential for structure-based drug design (SBDD) and provides a quantifiable advantage over most BET inhibitors for which no such public structure exists. Unlike many competitor scaffolds, the electron density map for PLX5981 in this complex shows excellent fit metrics: a Real Space Correlation Coefficient (RSCC) of 0.957 and a Real Space R factor of 0.059, confirming unambiguous atomic placement [2].
| Evidence Dimension | Crystallographic Resolution and Model Fit Quality |
|---|---|
| Target Compound Data | PDB 5WMA Structure Resolution: 1.40 Å; Ligand RSCC: 0.957; Ligand Real Space R factor: 0.059 [REFS-1, REFS-2]. |
| Comparator Or Baseline | Many alternative BET inhibitors, including early tool compounds like JQ-1 in complex with BRD4 (e.g., PDB 3MXF with 2.00 Å resolution), typically exhibit lower structural resolution and the ligand structures are often not validated with publicly reported RSCC values, limiting their utility for precise computational chemistry [3]. |
| Quantified Difference | PLX5981's co-crystal structure has a 30% higher nominal resolution (1.40 Å vs. 2.00 Å for the JQ-1/BRD4(1) complex) [REFS-1, REFS-3]. This directly translates to a superior level of atomic detail for identifying critical binding site water networks and ligand conformational flexibility. |
| Conditions | X-ray diffraction data collected at the Canadian Light Source (CLSI) beamline 08ID-1. Structure solved via molecular replacement using PDB entry 2OSS as a model. Refinement statistics: R-work = 0.146, R-free = 0.176 [1]. |
Why This Matters
For programs relying on SBDD, the 1.40 Å structure of PLX5981 offers an unambiguous template for scaffold morphing and Free Energy Perturbation (FEP) calculations, directly reducing false positives in *in silico* hit-to-lead optimization.
- [1] PDB Entry 5WMA. Zhang, Y. (2017). N-terminal bromodomain of BRD4 in complex with PLX5981. RCSB Protein Data Bank. View Source
- [2] RCSB PDB Ligand Validation Report for 5WMA, Ligand 6JC (PLX5981). (2018). Final version from PDB archive. Real Space R factor: 0.059; RSCC: 0.957. View Source
- [3] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. (Note: Describes JQ-1 co-crystal structure PDB 3MXF at 2.00 Å). View Source
